molecular formula C21H44ClNO2 B014563 D-erythro-N,N,N-Trimethylsphingosine Chloride CAS No. 134962-48-4

D-erythro-N,N,N-Trimethylsphingosine Chloride

Cat. No.: B014563
CAS No.: 134962-48-4
M. Wt: 378 g/mol
InChI Key: OBTLGDGOHFHYNH-DSQFUKAXSA-M
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Description

D-erythro-N,N,N-Trimethylsphingosine Chloride is a chemically modified sphingolipid derivative. It is characterized by the addition of three methyl groups to the nitrogen atom of the sphingosine backbone and a chloride ion to enhance its solubility and stability . This compound is particularly noteworthy in biochemical research focused on the signaling pathways of sphingolipids.

Mechanism of Action

Target of Action

D-erythro-N,N,N-Trimethylsphingosine Chloride primarily targets leukocyte-endothelial cells . These cells play a crucial role in the immune response, inflammation, and maintaining the integrity of the blood vessels.

Mode of Action

This compound acts as an effective cardioprotective agent . It inhibits transmembrane signaling for growth of various human tumor cell lines . This means it can prevent the signals that promote tumor growth from crossing the cell membrane, thereby inhibiting the proliferation of tumor cells.

Biochemical Pathways

It is known to inhibit transmembrane signaling, which could affect a variety of pathways related to cell growth and proliferation

Result of Action

The primary result of the action of this compound is the inhibition of growth in various human tumor cell lines . This could potentially lead to a decrease in tumor size and slow the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-N,N,N-Trimethylsphingosine Chloride involves the chemical modification of sphingosine. The process typically includes the methylation of the nitrogen atom in the sphingosine backbone, followed by the addition of a chloride ion to improve solubility and stability . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality, with stringent purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

D-erythro-N,N,N-Trimethylsphingosine Chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

D-erythro-N,N,N-Trimethylsphingosine Chloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Sphingosine: The natural precursor of D-erythro-N,N,N-Trimethylsphingosine Chloride.

    N,N-Dimethylsphingosine: Another chemically modified sphingolipid with two methyl groups on the nitrogen atom.

    N-Methylsphingosine: A sphingolipid derivative with a single methyl group on the nitrogen atom.

Uniqueness

This compound is unique due to the presence of three methyl groups on the nitrogen atom, which significantly alters its interaction with enzymes and its biophysical properties. This makes it a valuable tool for studying sphingolipid signaling pathways and their role in various cellular processes .

Properties

IUPAC Name

[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17+;/t20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTLGDGOHFHYNH-DSQFUKAXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565017
Record name (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134962-48-4
Record name (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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